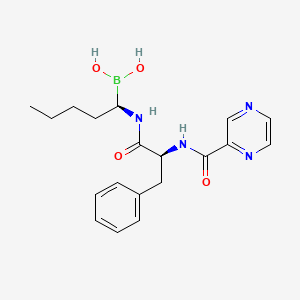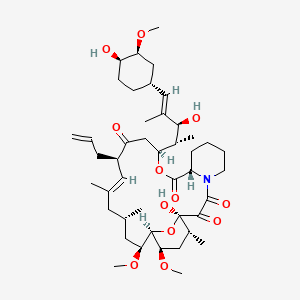
Iso-FK-506 (Iso-Tacrolimus)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-FK-506 (iso-Tacrolimus) is an isomer of FK-506 (Tacrolimus) and is synthesized from the fermentation of Streptomyces tsukubaensis . It is an immunosuppressant and anti-inflammatory agent . It is also considered an impurity or byproduct of the Tacrolimus drug .
Molecular Structure Analysis
The molecular formula of Iso-FK-506 (iso-Tacrolimus) is C44H69NO12 . Its molecular weight is 804.02 .Physical and Chemical Properties Analysis
Iso-FK-506 (iso-Tacrolimus) has a molecular weight of 804.02 and a molecular formula of C44H69NO12 . It has a melting point of 82-87°C and a predicted boiling point of 880.1±75.0 °C . Its predicted density is 1.19±0.1 g/cm3 .Applications De Recherche Scientifique
Immunosuppression
Iso-FK-506 est un immunosuppresseur puissant {svg_1}. Il a été largement utilisé dans la transplantation d'organes et de tissus pour empêcher le système immunitaire de l'organisme de rejeter l'organe transplanté {svg_2} {svg_3}.
Traitement des maladies auto-immunes
Iso-FK-506 peut être utilisé pour étudier les mécanismes sous-jacents aux maladies auto-immunes où le système immunitaire attaque les tissus sains. Les chercheurs peuvent utiliser le médicament pour moduler la réponse immunitaire et étudier son effet sur la progression de la maladie dans les modèles animaux.
Traitement de la dermatite atopique
Iso-FK-506 a été utilisé dans le traitement de la dermatite atopique {svg_4}. La dermatite atopique est un type d'inflammation de la peau, et Iso-FK-506 aide à réduire cette inflammation {svg_5}.
Traitement de la polyarthrite rhumatoïde
Iso-FK-506 a montré un potentiel dans le traitement de la polyarthrite rhumatoïde {svg_6}. La polyarthrite rhumatoïde est une maladie auto-immune qui peut causer des douleurs articulaires et des dommages à l'ensemble de votre corps {svg_7}.
Traitement des maladies virales
Iso-FK-506 a été utilisé dans le traitement de certaines maladies virales {svg_8}. Le mécanisme exact de son action dans le traitement des maladies virales est encore à l'étude {svg_9}.
Traitement des maladies inflammatoires de l'intestin
Iso-FK-506 a été utilisé dans le traitement des maladies inflammatoires de l'intestin telles que la rectocolite hémorragique et la maladie de Crohn {svg_10}. Ce sont des maladies chroniques de l'intestin où des parties du système digestif deviennent enflammées {svg_11}.
Activités neuroprotectrices et neuro-régénératives
Iso-FK-506 et ses analogues possèdent des activités neuroprotectrices et neuro-régénératives {svg_12}. Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives {svg_13}.
Ingénierie de la voie de biosynthèse
La voie de biosynthèse d'Iso-FK-506 a été largement étudiée, ce qui a facilité les études génétiques et biochimiques sur sa biosynthèse {svg_14}. Cela ouvre des possibilités d'amélioration des souches et de diversification structurale visant à générer davantage d'analogues avec des propriétés pharmaceutiques améliorées {svg_15}.
Mécanisme D'action
Target of Action
Iso-FK-506, also known as iso-Tacrolimus, primarily targets the protein FKBP12 . This protein plays a crucial role in T-cell activation, a key process in the immune system.
Mode of Action
Iso-FK-506 functions by binding to FKBP12. This complex then interacts with another protein, calcineurin , which is normally activated by calmodulin in response to increases in intracellular Ca2+ . By inhibiting calcineurin, Iso-FK-506 suppresses the immune response and prevents organ rejection after transplantation.
Pharmacokinetics
The rate of absorption of Tacrolimus, the parent compound of Iso-FK-506, is variable with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . Tacrolimus is completely metabolized prior to elimination . The mean disposition half-life is 12 hours and the total body clearance based on blood concentration is approximately 0.06 L/h/kg .
Result of Action
The primary result of Iso-FK-506’s action is the suppression of the immune response. This makes it an effective immunosuppressant, preventing organ rejection after transplantation. It also has anti-inflammatory properties .
Action Environment
The action of Iso-FK-506 can be influenced by various environmental factors. For instance, the presence of liver impairment and the presence of several drugs can decrease the elimination of Tacrolimus . Furthermore, due to the narrow therapeutic range and considerable intra- and inter-individual pharmacokinetic variability, monitoring of Tacrolimus blood concentrations is needed to avoid adverse side effects .
Analyse Biochimique
Biochemical Properties
Iso-FK-506 (iso-Tacrolimus) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the immunophilin FK506 binding protein (FKBP) . The nature of these interactions involves the formation of a complex between Iso-FK-506 and FKBP, which inhibits the enzyme calcineurin .
Cellular Effects
Iso-FK-506 (iso-Tacrolimus) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium-dependent events such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis . It also impedes the secretion of pro-inflammatory cytokines and dampens immune activity by restraining the activation of T and B lymphocytes .
Molecular Mechanism
The molecular mechanism of Iso-FK-506 (iso-Tacrolimus) involves its binding to the immunophilin FKBP to form a complex . This complex inhibits the enzyme calcineurin, thereby suppressing the immune response and preventing organ rejection . It also inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of Iso-FK-506 (iso-Tacrolimus) change over time in laboratory settings. More studies are needed to fully understand the long-term effects of Iso-FK-506 on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iso-FK-506 (iso-Tacrolimus) vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Iso-FK-506 (iso-Tacrolimus) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iso-FK-506 (iso-Tacrolimus) involves the conversion of FK-506 to Iso-FK-506 through a series of chemical reactions.", "Starting Materials": [ "FK-506", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Tetrahydrofuran (THF)", "Methanol (CH3OH)", "Ethyl acetate" ], "Reaction": [ "Dissolve FK-506 in THF", "Add NaH to the solution to deprotonate the FK-506", "Add CH3I to the solution to methylate the FK-506", "Quench the reaction with HCl to obtain an intermediate product", "Add NaOH to the intermediate product to generate Iso-FK-506", "Extract the product with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer with MgSO4", "Concentrate the solution to obtain Iso-FK-506" ] } | |
Numéro CAS |
134590-88-8 |
Formule moléculaire |
C44H69NO12 |
Poids moléculaire |
804.0 g/mol |
Nom IUPAC |
(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-1-hydroxy-12-[(E,2S,3S)-3-hydroxy-5-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,35-,36+,37-,38-,39+,40+,44+/m0/s1 |
Clé InChI |
YXGKFJMGANONSQ-YSAQBHCASA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)O)C)OC)OC |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |
SMILES canonique |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC |
Synonymes |
[3S-[3R*[1R*,2R*,4(1S*,3S*,4S*)],6S*,10R*,12R*,13R*,14R*,16S*,17S*,24aR*]]-6,9,_x000B_10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-17-hydroxy-3-[2-hydroxy-4-(4-hydroxy-3-methoxycyclohexyl)-1,3-dimethyl-3-butenyl]-12,14-dimethoxy-8,10,16-trimethyl-6- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




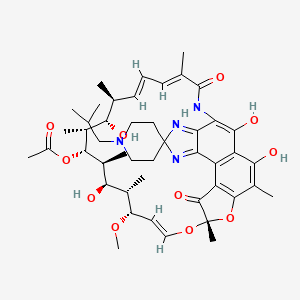

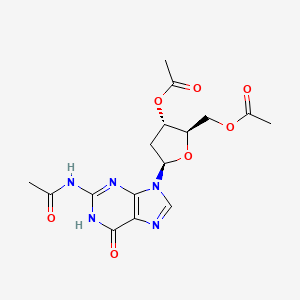
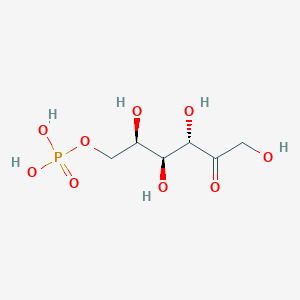
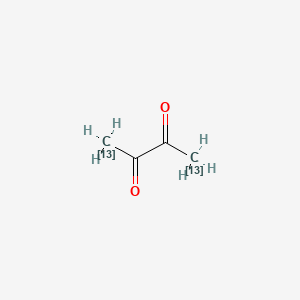

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)
